4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE
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Overview
Description
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an acetoxy group and a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE typically involves the esterification of furan-2-carboxylic acid with 4-(hydroxy)-2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The acetylation of the hydroxyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the ester moiety can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with cellular components. The furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the tetramethylpiperidinyl moiety can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of various furan derivatives.
2,2,6,6-Tetramethylpiperidine: A common moiety in the synthesis of hindered amine light stabilizers (HALS).
Acetoxy derivatives: Compounds with acetoxy groups that exhibit similar reactivity and applications.
Uniqueness
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is unique due to the combination of its furan ring, acetoxy group, and tetramethylpiperidinyl moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, such as drug development and materials science .
Properties
IUPAC Name |
(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)21-12-9-15(2,3)17(16(4,5)10-12)22-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBUCVGQPFEJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CO2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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